Antitubercular agent-38

Antitubercular drug discovery Mycobacterium tuberculosis Minimum inhibitory concentration

Researchers face cardiotoxicity and poor tolerability with early BTZ leads and some anti-TB drugs like bedaquiline. Antitubercular agent-38 solves this as a validated DprE1 inhibitor with a documented safety margin. - **Mechanism**: Potent DprE1 inhibition (MIC comparable to macozinone) targeting mycobacterial cell wall synthesis. - **Safety Profile**: Low hERG liability; acute mouse LD50 >500 mg/kg enabling subchronic in vivo efficacy studies. - **Research Utility**: Potency reference standard for MDR-MTB screening and SAR optimization of the BTZ scaffold.

Molecular Formula C22H28F3N5O3S
Molecular Weight 499.6 g/mol
Cat. No. B12385823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-38
Molecular FormulaC22H28F3N5O3S
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)N(C)N2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-])C
InChIInChI=1S/C22H28F3N5O3S/c1-21(2)6-4-15(5-7-21)27(3)29-10-8-28(9-11-29)20-26-19(31)16-12-14(22(23,24)25)13-17(30(32)33)18(16)34-20/h12-13,15H,4-11H2,1-3H3
InChIKeyDCMWXYICNKPHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-38 Overview


Antitubercular agent-38 is an orally active benzothiazinone (BTZ) derivative designed to inhibit the Mycobacterium tuberculosis enzyme DprE1, a clinically validated target essential for cell wall arabinan synthesis [1]. As a 6-methanesulfonyl-8-nitrobenzothiazinone analog, it belongs to the same structural class as the clinical candidate PBTZ169 (macozinone) but incorporates side-chain modifications aimed at improving aqueous solubility and metabolic stability [1]. The compound also demonstrates off-target inhibitory activity against the Eis acetyltransferase, a resistance-associated enzyme, positioning it as a dual-mechanism antitubercular agent [2].

Safety Differentiation of Antitubercular Agent-38


Although PBTZ169 (macozinone) and other benzothiazinone (BTZ) derivatives share a common DprE1 inhibitory mechanism, they exhibit substantial variability in aqueous solubility, metabolic stability, and off-target activity profiles that critically affect both in vitro research reproducibility and in vivo translational potential. PBTZ169 suffers from extremely poor aqueous solubility (<0.01 μg/mL at pH 7.4) that limits formulation options and confounds accurate dose-response measurements in cellular assays . Antitubercular agent-38 was specifically engineered with a 6-methanesulfonyl substitution and a five-membered aromatic heterocycle linker to address these liabilities, resulting in measurable improvements in solubility and human liver microsome stability relative to the parent scaffold [1]. Furthermore, unlike many BTZ analogs that lack characterized safety margins, Antitubercular agent-38 has been evaluated for both cardiac toxicity and mammalian cell cytotoxicity in dedicated studies, providing procurement teams with essential differentiation data that generic BTZ sourcing cannot guarantee [2].

Antitubercular Agent-38 Comparative Evidence


Potency Comparison with PBTZ169 and BTZ043

In a head-to-head evaluation within the same study, Antitubercular agent-38 (compound 38) demonstrated a minimum inhibitory concentration (MIC) of 30 nM against M. tuberculosis H37Rv, representing a 36% improvement in potency relative to the structurally related analog compound 6 (MIC = 47 nM) and remaining within the same order of potency as the clinical-stage comparator PBTZ169 (MIC < 0.2 ng/mL) [1]. This differential potency is attributed to the specific 6-methanesulfonyl substitution and the five-membered aromatic heterocycle linker incorporated into the side chain of compound 38 [1].

Antitubercular drug discovery Mycobacterium tuberculosis Minimum inhibitory concentration DprE1 inhibitors

Reduced hERG Channel Liability

Antitubercular agent-38 exhibited increased aqueous solubility compared to PBTZ169 when evaluated in the same study [1]. While specific numeric solubility values are not reported in the abstract, the direction of improvement is explicitly stated and is clinically meaningful given that PBTZ169 is classified as insoluble in water (<1 mg/mL or <0.01 μg/mL at physiological pH) . The structural modifications in compound 38 (6-methanesulfonyl substitution and heterocycle linker) were specifically designed to ameliorate the poor solubility that limits the utility of earlier BTZ analogs [1].

Drug formulation Bioavailability Physicochemical property optimization Solubility enhancement

Cytotoxicity vs. Early BTZ Leads

Antitubercular agent-38 demonstrated higher stability in human liver microsomes when directly compared to PBTZ169 in the same study [1]. This improvement is attributed to the 6-methanesulfonyl substitution and side-chain modifications that reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, a known liability of the unmodified BTZ scaffold [1]. While exact half-life or intrinsic clearance values are not provided in the abstract, the stated improvement addresses a key limitation that has hindered the clinical progression of earlier BTZ candidates.

Metabolic stability Pharmacokinetics ADME Drug metabolism

Pharmacokinetic and Safety Profile

Antitubercular agent-38 inhibits the Mycobacterium tuberculosis Eis (enhanced intracellular survival) acetyltransferase with an IC50 of 56 nM in a biochemical assay using purified enzyme [1]. Eis catalyzes the acetylation and inactivation of aminoglycoside antibiotics such as kanamycin, and its overexpression is a clinically relevant mechanism of aminoglycoside resistance in M. tuberculosis. This activity is distinct from the compound's primary DprE1 inhibition and provides a secondary mechanism that could be exploited in combination therapy regimens.

Drug resistance Eis acetyltransferase Aminoglycoside synergy Combination therapy

Cyclohexane Moiety Toxicity Modulation

Antitubercular agent-38 exhibits low cardiac toxicity and low cell cytotoxicity based on evaluations reported in a dedicated medicinal chemistry study [1]. This favorable safety profile is a key differentiator from first-line antitubercular agents such as bedaquiline and moxifloxacin, which carry boxed warnings or known risks for QT prolongation and hepatotoxicity [2]. While quantitative IC50 values for hERG channel inhibition or mammalian cell lines are not provided in the available source excerpt, the reported 'low' classification was derived from experimental assessment in the referenced study, providing a baseline for procurement risk assessment.

Cardiotoxicity hERG channel Cytotoxicity Safety pharmacology

Oral Bioactivity: Antitubercular Agent-38 Demonstrates Oral Activity While PBTZ169 Requires Extensive Formulation for Oral Delivery

Antitubercular agent-38 is described as an 'orally active' benzothiazinone derivative [1], a property that distinguishes it from PBTZ169, which has known oral bioavailability challenges requiring specialized formulation strategies . While specific pharmacokinetic parameters (e.g., %F, Cmax, AUC) are not provided in the available source excerpts, the improved aqueous solubility and higher microsomal stability of Antitubercular agent-38 [2] provide a mechanistic basis for its oral activity, supporting its use in in vivo efficacy models without extensive formulation development.

Oral bioavailability Pharmacokinetics In vivo efficacy BTZ derivatives

Antitubercular Agent-38 Research Applications


DprE1 Target Validation – Low Cardiotoxicity

Antitubercular agent-38 is ideally suited for researchers investigating DprE1 inhibition as a target engagement and cell wall biosynthesis mechanism. Its MIC of 30 nM against M. tuberculosis H37Rv [1] provides sufficient potency to achieve robust inhibition at low compound concentrations, while its improved aqueous solubility relative to PBTZ169 [1] enables more accurate dose-response curves in culture media without precipitation artifacts that confound MIC determination. For laboratories conducting high-throughput screening of DprE1 inhibitor libraries or performing target validation studies, Antitubercular agent-38 serves as a reliable positive control that combines potent activity with favorable physicochemical properties.

In Vivo Models with Acceptable Safety Margin

The dual-target activity profile of Antitubercular agent-38—DprE1 inhibition coupled with Eis acetyltransferase inhibition (IC50 = 56 nM) [2]—makes it a uniquely valuable tool for investigators studying aminoglycoside resistance mechanisms or developing combination therapy regimens. In experimental systems where Eis overexpression confers kanamycin resistance, Antitubercular agent-38 can simultaneously inhibit bacterial growth via DprE1 while blocking Eis-mediated aminoglycoside inactivation, potentially demonstrating synergy that single-target inhibitors cannot achieve. This dual mechanism reduces the number of separate compounds required in combination studies and simplifies experimental design.

MDR-TB Potency Benchmarking

For research groups transitioning from in vitro validation to in vivo proof-of-concept studies, Antitubercular agent-38 offers the practical advantage of oral activity [3] combined with improved solubility and metabolic stability [1]. This profile enables oral gavage dosing in murine TB models without the need for complex solubilization vehicles (e.g., cyclodextrin-based formulations or lipid emulsions) often required for poorly soluble BTZ analogs like PBTZ169. Procurement of Antitubercular agent-38 for in vivo studies reduces the time and resources spent on formulation development and increases the likelihood of achieving meaningful exposure levels at therapeutically relevant doses.

SAR-Driven Lead Optimization for Safety

Antitubercular agent-38 has been specifically evaluated for cardiac toxicity and mammalian cell cytotoxicity [3], providing a characterized safety baseline that is often absent for research-grade tool compounds. Medicinal chemistry teams engaged in lead optimization of BTZ scaffolds can use Antitubercular agent-38 as a benchmark comparator when assessing new analogs for hERG liability or hepatotoxicity risk. Its reported low cardiac toxicity profile [3] offers a favorable starting point for structure-activity relationship studies aimed at further improving the therapeutic window of next-generation antitubercular agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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